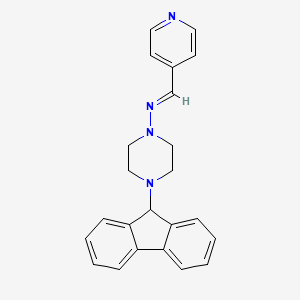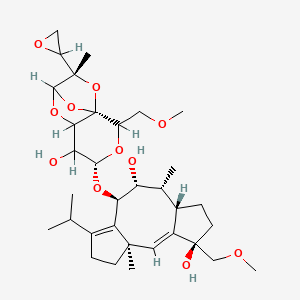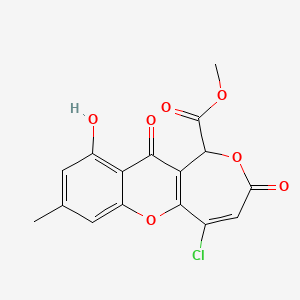
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid is a hydroxylated fatty acid derivative of linoleic acid. It is a significant compound in the field of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, including microbial fermentation processes. Specific strains of microorganisms, such as fungi or bacteria, can be engineered to produce the compound through metabolic pathways involving the oxidation of linoleic acid.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds and hydroxyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds and hydroxyl group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,12-dienoic acid.
Reduction: Formation of octadecanoic acid derivatives.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as an additive in cosmetic formulations.
Mechanism of Action
The biological effects of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid are mediated through its interaction with specific molecular targets and pathways. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs) and modulate their activity, leading to changes in gene expression. Additionally, it can influence signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The parent compound of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid, with similar structural features but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid: Another hydroxylated derivative of linoleic acid with the hydroxyl group at a different position.
(9Z,12Z,15Z)-13-hydroxyoctadeca-9,12,15-trienoic acid: A trienoic acid derivative with an additional double bond.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
67030-67-5 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15- |
InChI Key |
KJXHHTPQSFDEKB-UNNWTIKVSA-N |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C(=C/C/C=C\CCCCCCCC(=O)O)/O |
Canonical SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
Synonyms |
13-hydroxylinoleic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B1237401.png)












